6-Acetylpyridin-2(1H)-one
Overview
Description
Scientific Research Applications
Magnetic Properties and Molecular Magnetism
6-Acetylpyridin-2(1H)-one derivatives have been used in the synthesis of cobalt single-molecule magnets. These complexes exhibit a disk-like structure and are reported to show single-molecule magnet behavior, suggesting potential applications in data storage or quantum computing. The intricate structure of these complexes, comprising a central octahedral CoIII atom linked to six peripheral distorted octahedral CoII atoms, underscores their complex magnetic properties. The observed weak hysteresis at certain temperatures further indicates their potential in molecular magnetism research (Kitos et al., 2011).
Synthetic Chemistry and Material Science
The compound has been utilized in synthetic chemistry, notably in the one-pot synthesis of terpyridines and triarylpyridines under microwave irradiation. These methods offer advantages such as shorter reaction times, higher yields, and more environmentally friendly conditions, indicating the compound's role in streamlining synthetic processes in material science (Tu et al., 2005).
Biological and Antimicrobial Studies
Unexpected products formed from the condensation reaction between 2-acetylpyridine and 2-formylpyridine under specific conditions have shown moderate antifungal activity. Particularly, certain synthesized compounds demonstrated significant activity against Cryptococcus neoformans, suggesting potential applications in the development of antimicrobial and antifungal agents (Rusnac et al., 2020).
Coordination Chemistry and Catalysis
6-Acetylpyridin-2(1H)-one derivatives have been used to synthesize various metal ion complexes, which were characterized by spectral and magnetic moment measurements. The studies revealed their potential in various fields, including catalysis, as indicated by their structural, spectroscopic, and biological properties (El-Ayaan et al., 2009).
properties
IUPAC Name |
6-acetyl-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-5(9)6-3-2-4-7(10)8-6/h2-4H,1H3,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIWHGYBKQFRJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Acetylpyridin-2(1H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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